Diaziquone
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Overview
Description
Preparation Methods
Diaziquone is synthesized through a series of chemical reactions involving aziridinyl and benzoquinone derivatives. The synthetic route typically involves the reaction of 2,5-dihydroxy-1,4-benzoquinone with aziridine in the presence of a suitable catalyst to form the aziridinylbenzoquinone structure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Diaziquone undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with reduced glutathione (GSH) in aqueous solutions under aerobic conditions to form glutathionyl and hydroxyl free radicals, as well as the this compound semiquinone . Under anaerobic conditions, the primary radical observed is the glutathionyl radical . Common reagents used in these reactions include superoxide dismutase, catalase, and metal chelators like diethylenetriaminepentaacetic acid . The major products formed from these reactions are glutathione conjugates, which result from nucleophilic attack of GSH on the aziridines or by 1,4-Michael addition to the quinone .
Scientific Research Applications
Diaziquone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it has shown significant antitumor activity, especially against primary brain tumors . It is also used as a photosensitizer in leukemia research, where it inhibits the incorporation of labeled thymidine into nucleic acid and reduces cell viability . Additionally, this compound is studied for its potential use in combination with radiation therapy to enhance the therapeutic effects .
Mechanism of Action
The mechanism of action of diaziquone involves its ability to cross the blood-brain barrier and exert its effects as an alkylating agent . It forms covalent crosslinks with DNA, leading to DNA damage and inhibition of DNA synthesis . This results in the suppression of tumor cell proliferation and induction of cell death. The molecular targets of this compound include DNA and various cellular enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
Diaziquone is similar to other quinone-containing compounds, such as mitomycin C and other aziridinylbenzoquinones . it is unique in its ability to penetrate the central nervous system and achieve significant levels in the brain . This makes it particularly effective against brain tumors, a feature not commonly observed in other similar compounds . Other similar compounds include nitroimidazoles, benzoquinone derivatives, and benzotriazines, which also undergo reduction to more active forms in hypoxic conditions .
Properties
CAS No. |
57998-68-2 |
---|---|
Molecular Formula |
C16H20N4O6 |
Molecular Weight |
364.35 g/mol |
IUPAC Name |
ethyl N-[2,5-bis(aziridin-1-yl)-4-(ethoxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate |
InChI |
InChI=1S/C16H20N4O6/c1-3-25-15(23)17-9-11(19-5-6-19)14(22)10(18-16(24)26-4-2)12(13(9)21)20-7-8-20/h3-8H2,1-2H3,(H,17,23)(H,18,24) |
InChI Key |
WVYXNIXAMZOZFK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCC)N3CC3 |
Canonical SMILES |
CCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCC)N3CC3 |
Appearance |
Solid powder |
57998-68-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Bulk: A sample stored at 60 °C in the dark for 30 days showed < 2% decomposition (HPLC). Solution: A sample in 5% DMA (1mg/mL) showed 18% decomposition after 8 hours at room temperature. (HPLC) |
solubility |
Water 0.72 (mg/mL) pH 4 buffer < 1 (mg/mL) pH 9 buffer < 1 (mg/mL) 10% Ethanol < 1 (mg/mL) 95% Ethanol < 1 (mg/mL) Methanol < 1 (mg/mL) Chloroform 5 - 7 (mg/mL) 5% Dimethylacetamide 1.5 (mg/mL) Dimethylacetamide 20 - 25 (mg/mL) Dimethylsulfoxide 25 - 30 (mg/mL) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,4-cyclohexadiene-1,4-dicarbamic acid, 2,5-(bis-(1-aziridinyl))-3,6-dioxo diethyl ester 2,5-bis(1-aziridinyl)-3,6-bis(carbethoxyamino)-1,4-benzoquinone 2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone 3,6-diaziridinyl-2,5-bis(carboethoxyamino)-1,4-benzoquinone AZQ CI-904 diaziquone diaziquone ion (1-) NSC 182986 NSC-182986 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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